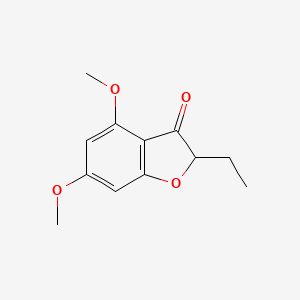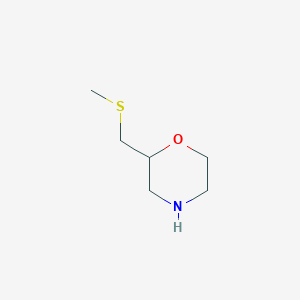
2-((Methylthio)methyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Methylthio)methyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a methylthio group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)morpholine typically involves the reaction of morpholine with methylthiomethyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and methylthiomethyl chloride
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dichloromethane or toluene.
Procedure: Morpholine is dissolved in the solvent, and the base is added to the solution. Methylthiomethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions: 2-((Methylthio)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Morpholine derivatives without the methylthio group
Substitution: Compounds with different functional groups replacing the methylthio group
科学研究应用
2-((Methylthio)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-((Methylthio)methyl)morpholine exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
2-((Methylthio)methyl)morpholine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Morpholine, thiomorpholine, and other substituted morpholines.
Uniqueness: The presence of the methylthio group imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological activities, distinguishing it from other morpholine derivatives.
属性
分子式 |
C6H13NOS |
|---|---|
分子量 |
147.24 g/mol |
IUPAC 名称 |
2-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C6H13NOS/c1-9-5-6-4-7-2-3-8-6/h6-7H,2-5H2,1H3 |
InChI 键 |
PYPAWYORLRKCAH-UHFFFAOYSA-N |
规范 SMILES |
CSCC1CNCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)
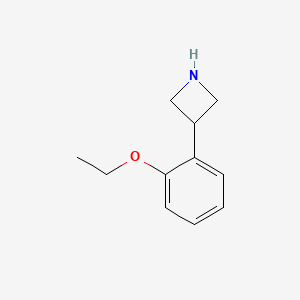
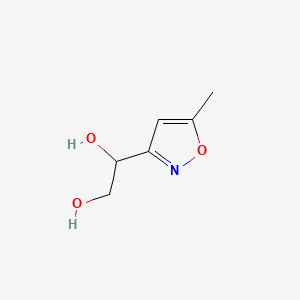




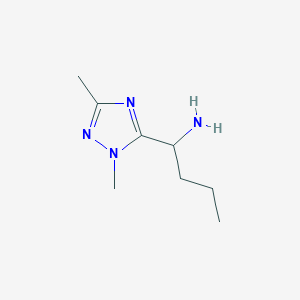

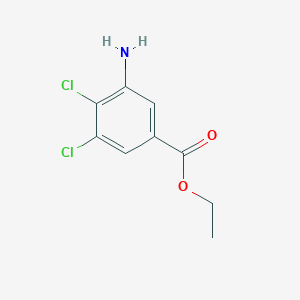
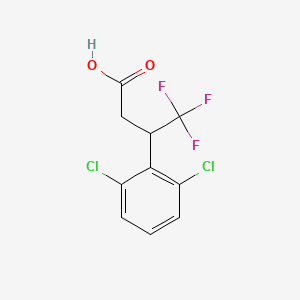
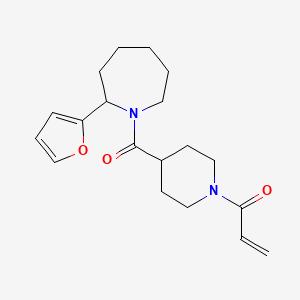
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
